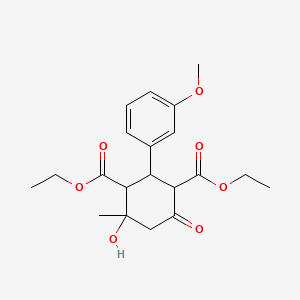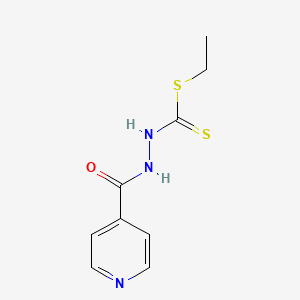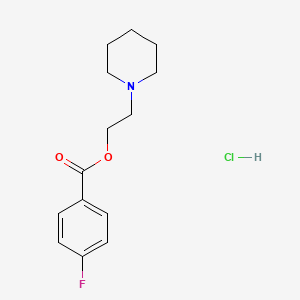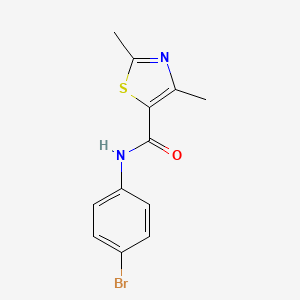![molecular formula C19H23BrN2O3S B5199129 N~2~-[(4-bromophenyl)sulfonyl]-N~1~-isopropyl-N~2~-(2-phenylethyl)glycinamide CAS No. 5131-73-7](/img/structure/B5199129.png)
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-isopropyl-N~2~-(2-phenylethyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-isopropyl-N~2~-(2-phenylethyl)glycinamide, commonly known as BIS-1, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BIS-1 belongs to the class of selective androgen receptor modulators (SARMs), which are compounds that selectively target and activate androgen receptors in the body.
Mechanism of Action
BIS-1 selectively targets and activates androgen receptors in the body, which are proteins that bind to androgens such as testosterone and dihydrotestosterone. By activating androgen receptors, BIS-1 can stimulate the growth of muscle and bone tissue, as well as inhibit the growth of certain types of cancer cells that are dependent on androgens for their growth.
Biochemical and Physiological Effects:
Studies have shown that BIS-1 can increase bone density and muscle mass in animal models of osteoporosis and muscle wasting. In addition, BIS-1 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. However, further research is needed to fully understand the biochemical and physiological effects of BIS-1 in humans.
Advantages and Limitations for Lab Experiments
One advantage of using BIS-1 in lab experiments is its selectivity for androgen receptors, which allows for targeted activation of these receptors without affecting other hormone pathways. However, one limitation of using BIS-1 is its potential for off-target effects, which could lead to unintended physiological effects.
Future Directions
Future research on BIS-1 could focus on its potential therapeutic applications in various fields of medicine, including oncology, neurology, and endocrinology. In oncology, further studies could investigate the efficacy of BIS-1 in combination with other cancer treatments. In neurology, future research could explore the potential of BIS-1 to prevent or delay the onset of Alzheimer's disease. In endocrinology, future studies could investigate the long-term effects of BIS-1 on bone density and muscle mass in humans.
Synthesis Methods
The synthesis of BIS-1 involves several steps, starting with the reaction of 4-bromobenzenesulfonyl chloride with isopropylamine to yield N~1~-isopropyl-4-bromobenzenesulfonamide. This intermediate is then reacted with 2-phenylethylamine to form N~1~-isopropyl-N~2~-(2-phenylethyl)benzenesulfonamide. Finally, the addition of glycine methyl ester hydrochloride and triethylamine results in the formation of BIS-1.
Scientific Research Applications
BIS-1 has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and endocrinology. In oncology, BIS-1 has been shown to inhibit the growth of prostate cancer cells by selectively targeting androgen receptors. In neurology, BIS-1 has been investigated for its potential to improve cognitive function and memory in animal models of Alzheimer's disease. In endocrinology, BIS-1 has been studied for its ability to increase bone density and muscle mass in animal models of osteoporosis and muscle wasting.
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-(2-phenylethyl)amino]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O3S/c1-15(2)21-19(23)14-22(13-12-16-6-4-3-5-7-16)26(24,25)18-10-8-17(20)9-11-18/h3-11,15H,12-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMUBGJYCACCDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN(CCC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387468 |
Source


|
| Record name | N~2~-(4-Bromobenzene-1-sulfonyl)-N~2~-(2-phenylethyl)-N-propan-2-ylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5131-73-7 |
Source


|
| Record name | N~2~-(4-Bromobenzene-1-sulfonyl)-N~2~-(2-phenylethyl)-N-propan-2-ylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3-benzodioxol-5-yl{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}methanone](/img/structure/B5199051.png)
![3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B5199061.png)
![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-(5-chloro-1H-benzimidazol-2-yl)-N-methylethanamine](/img/structure/B5199065.png)

![2-chloro-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5199080.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B5199085.png)


![N'-[1-(2,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide](/img/structure/B5199102.png)
![3-[(3-hydroxypropyl)amino]-5,5-dimethyl-2-nitro-2-cyclohexen-1-one](/img/structure/B5199106.png)
![6-chloro-3-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-4H-chromen-4-one](/img/structure/B5199108.png)



